2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)pyridine-4-carboxamide is a heterocyclic compound that combines the structural features of benzoxazole and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)pyridine-4-carboxamide typically involves the formation of the benzoxazole ring followed by the introduction of the pyridine carboxamide moiety. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This intermediate is then reacted with 2-chloropyridine-4-carboxylic acid or its derivatives under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amides or thioethers, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The benzoxazole and pyridine moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-aminobenzoxazole and 2-methylbenzoxazole share structural similarities and exhibit similar biological activities
Pyridine Carboxamides: Compounds like nicotinamide and isonicotinamide also share the pyridine carboxamide moiety and have comparable applications in medicinal chemistry.
Uniqueness
2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)pyridine-4-carboxamide is unique due to the combination of the benzoxazole and pyridine carboxamide structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-8-17-11-3-2-10(7-12(11)20-8)18-14(19)9-4-5-16-13(15)6-9/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIHFMXNEZYBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.